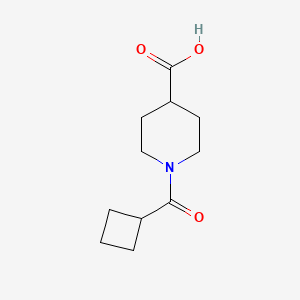

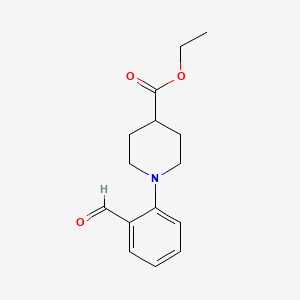

![molecular formula C13H20N2O2S B1351322 4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline CAS No. 345991-04-0](/img/structure/B1351322.png)

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline

Vue d'ensemble

Description

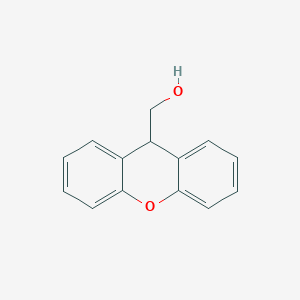

“4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 345991-04-01. It is used for research purposes21. The molecular formula of this compound is C13H20N2O2S3.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline”. However, it’s worth noting that this compound is commercially available from various suppliers21.Molecular Structure Analysis

The molecular structure of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an aniline group, which is a phenyl group attached to an amino group. The piperidine ring in this compound is substituted with two methyl groups and a sulfonyl group3.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline”. However, given its structure, it might undergo reactions typical for compounds containing aniline and sulfonyl groups.Physical And Chemical Properties Analysis

The average mass of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is 268.375 Da and its monoisotopic mass is 268.124542 Da3. Other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Applications De Recherche Scientifique

Twisted-Intramolecular-Charge-Transfer-Based Fluorescent Thermometer

A study by Cao et al. (2014) highlights the application of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline in temperature sensing. This compound demonstrates an increase in fluorescence intensity with rising temperature, making it a potential candidate for ratiometrically detecting temperature variations.

Ring Opening of 1-Sulfonyl-2,2-Dimethylaziridines by Anilines

Buchholz et al. (1993) investigated the reaction of anilines with 1-sulfonyl-2,2-dimethylaziridines, providing insights into the regioselectivity and structure of products formed in these reactions. This research, as detailed in their paper, is relevant for understanding the chemical behavior of sulfonyl aniline derivatives.

Sulfate Radical-Based Oxidation of Antibiotics

Ji et al. (2017) conducted a study on the oxidation of sulfonamides, including those bearing six-membered heterocyclic rings like sulfamethazine and sulfadimethoxine. This research, found in their paper, is significant for environmental remediation, particularly in addressing the spread of antibacterial resistance due to the presence of sulfonamide antibiotics in the environment.

Synthesis of Antimicrobial s-Triazine-Based Scaffolds

Patel et al. (2012) focused on synthesizing bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. Their research, outlined in this paper, showcases the potential of certain aniline derivatives in pharmaceutical applications.

Green Process for the Production of Sulfone Derivatives

Wang et al. (2013) reported a green process for synthesizing 4-(β-sulfatoethylsulfone)-N-Ethyl-Aniline. As detailed in their study, this method emphasizes the importance of environmentally friendly approaches in the production of chemical compounds.

Fluorescent Scaffolds and Probes Based on Aggregation-Induced Emission

Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines, demonstrating their high fluorescence emissions and potential as turn-on-type probes. This research, as seen in their paper, reveals the applications of sulfonyl anilines in material science, particularly in the development of new fluorescent materials.

Synthesis of Sulfonated Polyaniline

Royappa et al. (2001) explored the polymerization of the aniline heterodimer 4-aminodiphenylamine-2-sulfonic acid, producing a new form of sulfonated polyaniline. Their findings, detailed in this study, contribute to the field of polymer science, particularly in the synthesis of conductive polymers.

Safety And Hazards

The specific safety and hazard information for “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” is not available from the retrieved sources. However, as with all chemicals, it should be handled with appropriate safety measures.

Orientations Futures

The future directions for the use and study of “4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline” are not clear from the available information. Its use in proteomics research4 suggests potential applications in the field of life sciences.

Please note that this analysis is based on the information available at the time of the search and may not include the most recent findings. For a more comprehensive understanding, a thorough review of the latest scientific literature is recommended.

Propriétés

IUPAC Name |

4-(2,6-dimethylpiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGKPRHLSMFTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225031 | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline | |

CAS RN |

345991-04-0 | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345991-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,6-Dimethyl-1-piperidinyl)sulfonyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

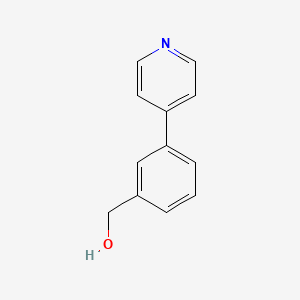

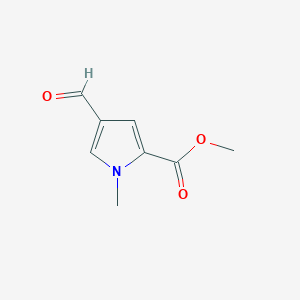

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)

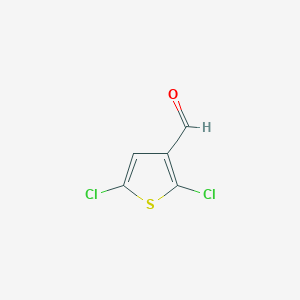

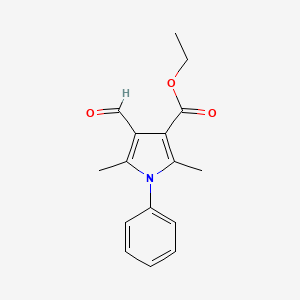

![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)

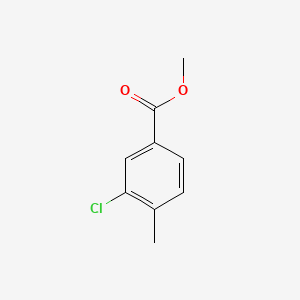

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)

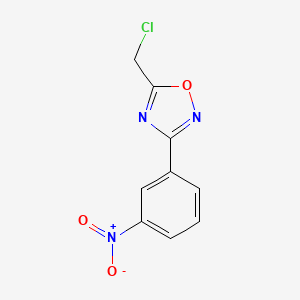

![4-[1-(2,4-Dichlorophenyl)-5-methyltriazol-4-yl]pyrimidin-2-amine](/img/structure/B1351264.png)

![1-(7-Methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1351271.png)